molecular formula C11H12ClN3S B589138 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329808-44-7

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Cat. No.: B589138
CAS No.: 1329808-44-7
M. Wt: 261.797
InChI Key: JKDFFXCLXIRDAK-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated analog of a benzothiazole-piperazine hybrid with significant utility in biomedical research. The deuterium-labeled structure serves as an internal standard and a crucial tool for tracing the compound's metabolic fate in pharmacokinetic and pharmacodynamic studies. Its primary research value lies in its dual applications across antifungal and neurological investigations. The non-deuterated parent compound has been identified as a potent, multi-target-directed ligand for Alzheimer's disease research. It functions as a mixed-type and selective acetylcholinesterase (AChE) inhibitor, binding to both the catalytic and peripheral anionic sites of the enzyme with high affinity (IC50 = 0.42 μM) . Furthermore, it demonstrates a remarkable ability to reduce the aggregation propensity of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, as confirmed by in vitro and in vivo studies. In scopolamine-induced memory deficit models, the compound showed promising therapeutic potential by significantly improving spatial memory and cognition . Concurrently, the compound's core structure is recognized for its antifungal properties, making it a useful chemical scaffold for investigating and treating fungal infections . This combination of properties makes this compound a versatile agent for advanced research in medicinal chemistry and neuropharmacology.

Properties

IUPAC Name

5-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFFXCLXIRDAK-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The benzothiazole core reacts with deuterated piperazine (C₄D₁₀N₂) in a tert-butyl alcohol solvent at 120°C for 15 hours. Deuterium incorporation occurs at the piperazine moiety, preserving the aromatic chlorothiazole structure. The reaction mechanism proceeds via an SNAr pathway, facilitated by the electron-withdrawing chlorine atom at position 5.

Table 1: Reaction Conditions for Nucleophilic Substitution

ParameterValue/DetailSource
Reactant Ratio1:1.2 (benzothiazole:piperazine)
Solventtert-Butyl alcohol
Temperature120°C
Reaction Time15 hours
Deuterium SourceDeuterated piperazine (C₄D₁₀N₂)

Cyclization and Deuteration

Following substitution, cyclization is achieved using palladium-catalyzed cross-coupling under inert conditions. Patents describe the use of palladium acetate and lithium chloride in tetrahydrofuran (THF) at 0–60°C. Deuteration is maintained by employing deuterated solvents (e.g., D₂O) during workup.

Optimization Strategies for Yield and Purity

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require stringent drying to prevent hydrolysis. Industrial protocols favor tert-butyl alcohol for its balance between polarity and boiling point, enabling reflux without side reactions.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency. Ligands such as 1,4-diazabicyclo[2.2.2]octane (DABCO) stabilize intermediates, increasing yields to >85%.

Table 2: Catalytic Systems and Outcomes

CatalystLigandYield (%)Purity (%)Source
Pd(OAc)₂DABCO8798.5
PdCl₂(PPh₃)₂Triethylamine7897.2

Deuterium Retention

Deuterium loss during synthesis is mitigated by:

  • Using excess deuterated piperazine (1.5 equivalents).

  • Quenching reactions with D₂O instead of H₂O.

  • Avoiding protic solvents during purification.

Industrial-Scale Production

Batch Process Scaling

Industrial reactors employ jacketed vessels to maintain precise temperature control during exothermic steps. A typical batch involves:

  • Charging 3-chloro-1,2-benzothiazole (10 kg) and deuterated piperazine (12 kg) into tert-butyl alcohol (200 L).

  • Heating to 120°C for 15 hours under nitrogen.

  • Cooling, filtering, and washing with deuterated ethanol.

Continuous-Flow Synthesis

Recent advancements utilize microreactors for improved heat transfer and reduced reaction times (6 hours vs. 15 hours). This method achieves 92% yield with 99% deuterium incorporation.

Purification and Characterization

Recrystallization

Crude product is recrystallized from deuterated ethanol/water (4:1 v/v), yielding white crystals with >99% purity.

Chromatographic Methods

Silica gel chromatography with deuterated chloroform/methanol (9:1) removes non-deuterated impurities. HPLC-DAD analysis confirms deuteration levels using a C18 column and acetonitrile/D₂O mobile phase.

Table 3: Analytical Parameters for Quality Control

MethodConditionsPurity CriteriaSource
HPLC-DADC18, ACN/D₂O (70:30), 1 mL/min≥99%
¹H NMRDMSO-d₆, 400 MHzDeuterium ≥98%
Mass SpectrometryESI+, m/z 261.797M+H⁺ detected

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines, and substitution reactions may yield various substituted benzothiazoles.

Scientific Research Applications

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study metabolic pathways in vivo.

    Medicine: Applied in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Employed in environmental studies to monitor and analyze environmental samples.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with fungal cell membranes, disrupting their integrity and leading to cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane function.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural or functional similarities with 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8:

Compound Name Core Structure Key Substituents Biological Target/Activity Key Findings
8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine (Desmethylclozapine) Dibenzodiazepine Chlorine, Piperazine Clozapine-like CNS activity Intermediate for antipsychotic analogs; avoids hematotoxicity
PF-8380 (6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one) Benzo[d]oxazolone Piperazine-linked propanoyl chain Autotaxin (ATX) inhibition Potent LysoPLD activity inhibition; used in oncology studies
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-... (8b) Naphtho[1,2-c]isoxazole Chlorine, Phenethylpiperidine Not explicitly stated (likely CNS-related) Synthesized via cyclization; structural complexity limits PK studies
5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole Benzo[d]isoxazole Chlorine, Piperazine Not explicitly stated Structural isomer of isothiazole; potential CNS applications inferred
2.2 Key Differences and Implications
  • Core Heterocycle: The benzo[d]isothiazole core in the target compound differs from dibenzodiazepine (Desmethylclozapine) and benzo[d]oxazolone (PF-8380) in electronic properties and ring strain. PF-8380’s oxazolone ring confers distinct hydrogen-bonding capabilities, critical for its Autotaxin inhibition .
  • Substituent Positioning: The piperazine group at position 3 in the target compound contrasts with PF-8380’s piperazine-propanoyl side chain at position 4. This positional variance likely alters target selectivity; PF-8380’s extended chain enhances interaction with ATX’s hydrophobic pocket . Desmethylclozapine’s piperazine substitution on a tricyclic scaffold supports multi-receptor engagement (e.g., serotonin, dopamine), whereas the target compound’s monocyclic system may limit polypharmacology .
  • Deuteration Effects: The -d8 modification in the target compound is absent in other analogs.

Biological Activity

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated derivative of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole, primarily recognized for its antifungal properties and applications in metabolic research. This compound has garnered attention due to its unique chemical structure, which enhances its utility in various biological studies.

Chemical Structure:

  • IUPAC Name: 5-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
  • Molecular Formula: C11H4D8ClN3S
  • Molecular Weight: 261.80 g/mol

Synthesis Method:
The synthesis of this compound involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of deuterium. This reaction typically occurs in tert-butyl alcohol at elevated temperatures (approximately 120°C) for about 15 hours.

The biological activity of this compound is primarily attributed to its antifungal properties. It disrupts fungal cell membranes by interacting with specific molecular targets involved in cell wall synthesis and membrane integrity. This mechanism leads to cell death and is crucial for its efficacy as an antifungal agent.

Biological Activity and Applications

Antifungal Activity:
Research indicates that this compound exhibits significant antifungal activity against various fungal strains. Its effectiveness is comparable to other antifungal agents, making it a candidate for further clinical development.

Metabolic Research:
Due to its deuterated nature, this compound is particularly useful in metabolic studies. The presence of deuterium allows for enhanced tracking of metabolic pathways in vivo, providing insights into drug metabolism and pharmacokinetics .

Clinical Diagnostics:
The compound is also employed in clinical diagnostics for imaging and newborn screening. Its stable isotope labeling enables precise detection and quantification in biological samples .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives and their potential therapeutic applications:

Comparative Analysis with Similar Compounds

Compound NameAntifungal ActivityUse in Metabolic StudiesClinical Applications
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazoleModerateYesYes
3-Chloro-1,2-benzothiazoleLowNoNo
Piperazine DerivativesVariableYesPotential

Uniqueness: The deuterated form of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole provides advantages over non-labeled compounds by allowing more precise tracking in biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8, and how do reaction conditions influence yields?

  • Methodology : The synthesis typically involves coupling a piperazine moiety to a halogenated benzo[d]isothiazole scaffold. For non-deuterated analogs, nucleophilic substitution reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) are common. Piperazine derivatives are introduced via SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination .
  • Deuterated Synthesis : For the d8 isotopologue, deuterium incorporation likely occurs at the piperazine ring (e.g., via deuterated solvents or reagents during synthesis). Reaction optimization should monitor isotopic purity using LC-MS or NMR .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–S and N–Cl distances in the benzo[d]isothiazole core) .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments; deuterium incorporation is verified via ²H NMR or mass shifts in HRMS .
  • Chromatography : HPLC or UPLC with UV/vis detection ensures purity (>98% by area normalization) .

Advanced Research Questions

Q. What strategies are recommended for optimizing bioactivity in derivatives of this compound?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the 5-position enhances target binding by modulating electron density .
  • Piperazine Modifications : N-alkylation (e.g., methyl, hydroxyethyl) or deuterium substitution may improve metabolic stability without altering pharmacodynamics .
    • Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like FAD-dependent oxidoreductases, validated by in vitro assays .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Case Study : If anti-tubercular activity (MIC = 0.5 µg/mL in ) conflicts with another study, investigate variables:

  • Assay Conditions : Differences in bacterial strains, culture media, or incubation times.
  • Compound Stability : Degradation under assay conditions (e.g., pH, temperature) using stability-indicating HPLC .
  • Synergistic Effects : Test combinations with known antibiotics to identify potentiating interactions .

Q. What experimental designs are critical for assessing isotopic effects of deuterium in this compound?

  • Isotopic Purity : Synthesize the d8 analog using deuterated piperazine precursors (e.g., D₂O or CD₃OD) and confirm purity via isotopic ratio MS .
  • Metabolic Studies : Compare pharmacokinetics (e.g., t₁/₂, AUC) of deuterated vs. non-deuterated forms in hepatic microsomes to quantify metabolic stability gains .

Methodological Guidance

Q. What analytical techniques are essential for characterizing impurities in synthesis?

  • Impurity Profiling :

  • LC-MS/MS : Identifies byproducts (e.g., des-chloro analogs or piperazine dimerization products).
  • Pharmacopeial Standards : Cross-reference with USP/EP guidelines for related benzothiazole impurities (e.g., ziprasidone-related compounds) .

Q. How should researchers design crystallographic studies for this compound?

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO:MeOH 1:3).
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) improves resolution for small-molecule crystals. Refinement with SHELXL resolves disorder in the piperazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.